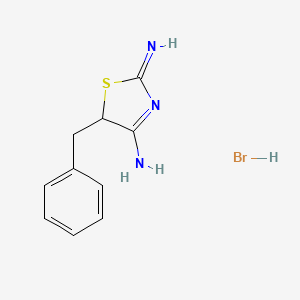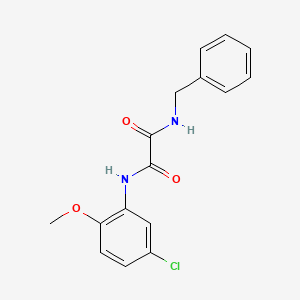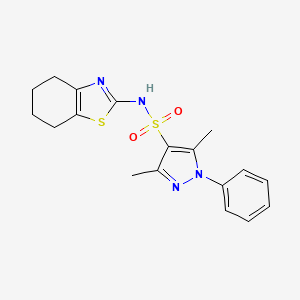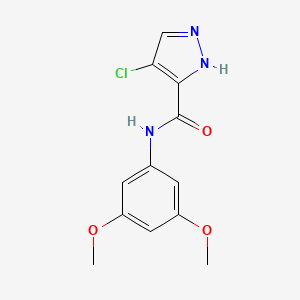
5-benzyl-1,3-thiazolidine-2,4-diimine hydrobromide
Vue d'ensemble
Description
5-benzyl-1,3-thiazolidine-2,4-diimine hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 5-benzyl-1,3-thiazolidine-2,4-diimine hydrobromide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. This compound has been found to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to reduce oxidative stress, inhibit inflammation, and protect against cellular damage. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-benzyl-1,3-thiazolidine-2,4-diimine hydrobromide in lab experiments is its ability to act as an antioxidant and anti-inflammatory agent. This makes it a valuable tool for studying the effects of oxidative stress and inflammation on cellular pathways. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 5-benzyl-1,3-thiazolidine-2,4-diimine hydrobromide. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action, including studies on its interactions with cellular pathways and enzymes.
2. Exploration of the compound's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.
3. Development of new synthesis methods for this compound, with a focus on improving yield and purity.
4. Investigation of the compound's potential as a diagnostic tool, particularly in the detection of oxidative stress and inflammation in cells and tissues.
5. Studies on the compound's safety and toxicity, particularly in relation to long-term use and exposure.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, with a range of potential applications in the study of oxidative stress, inflammation, and cellular pathways. While its mechanism of action is not fully understood, this compound has been shown to have a variety of biochemical and physiological effects, making it a promising area of study for future research.
Applications De Recherche Scientifique
5-benzyl-1,3-thiazolidine-2,4-diimine hydrobromide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the effects of different compounds on biochemical pathways. This compound has been found to be particularly useful in studies related to oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-benzyl-2-imino-5H-1,3-thiazol-4-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.BrH/c11-9-8(14-10(12)13-9)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUKIKJGNVXNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=NC(=N)S2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4689062.png)
![3-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4689065.png)
![2-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4689066.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4689069.png)


![5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}isophthalamide](/img/structure/B4689084.png)

![3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4689099.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4689111.png)
![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4689126.png)

![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4689154.png)